Morpholine, 4-(cyanothioxomethyl)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

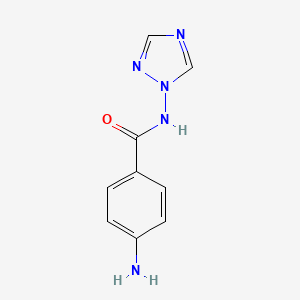

Morpholine, 4-(cyanothioxomethyl)-(9CI) is a chemical compound that belongs to the morpholine family Morpholine itself is an organic chemical compound with the formula O(C₂H₄)₂NH, featuring both amine and ether functional groups The compound 4-(cyanothioxomethyl)-(9CI) is a derivative of morpholine, characterized by the presence of a cyanothioxomethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including 4-(cyanothioxomethyl)-(9CI), typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds as starting materials . A common method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivatives .

Another approach involves the use of a Petasis three-component coupling reaction, where glycolaldehyde, organoboronic acid, and different amines are combined, followed by an acid- or base-mediated intramolecular cyclization . This method allows for the efficient synthesis of complex morpholine derivatives under mild conditions.

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is widely used due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(cyanothioxomethyl)-(9CI) undergoes various chemical reactions typical of secondary amines. These reactions include oxidation, reduction, and substitution reactions . The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic compared to other secondary amines .

Common Reagents and Conditions

Common reagents used in the reactions of morpholine derivatives include hydrochloric acid, which generates morpholinium chloride when reacted with morpholine . Other reagents include transition metal catalysts for stereoselective syntheses and vinyl sulfonium salts for annulation reactions .

Major Products

The major products formed from the reactions of morpholine derivatives depend on the specific reaction conditions and reagents used. For example, the reaction of morpholine with hydrochloric acid yields morpholinium chloride . Other reactions can produce a variety of substituted morpholine derivatives with different functional groups, such as nitrile, ester, phosphonate, and amine .

Scientific Research Applications

Morpholine, 4-(cyanothioxomethyl)-(9CI) has diverse applications in scientific research. In chemistry, it is used as a ligand for catalysts and as an organocatalyst . In biology and medicine, morpholine derivatives have shown significant pharmaceutical properties, including antimicrobial, anti-inflammatory, and therapeutic effects for attention deficit hyperactivity disorder (ADHD) . Additionally, morpholine-based compounds have been investigated for their potential inhibitory effects on enzymes involved in the progression of Alzheimer’s disease .

In industry, morpholine derivatives are used as corrosion inhibitors, surface-active agents, and in the synthesis of other biologically active molecules . Their versatility and wide range of applications make them valuable compounds in various fields.

Mechanism of Action

The mechanism of action of morpholine, 4-(cyanothioxomethyl)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, morpholine derivatives have been shown to inhibit enzymes such as legumain (AEP) and cholinesterases (AChE and BuChE) by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to potential therapeutic effects.

Additionally, morpholine derivatives can modulate lysosomal pH by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal enzymes . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases.

Comparison with Similar Compounds

Morpholine, 4-(cyanothioxomethyl)-(9CI) can be compared with other similar compounds, such as:

Properties

CAS No. |

60308-70-5 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

morpholine-4-carbothioyl cyanide |

InChI |

InChI=1S/C6H8N2OS/c7-5-6(10)8-1-3-9-4-2-8/h1-4H2 |

InChI Key |

DDIIHQKYMCKJDY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)

![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)

![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)

![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)